molecular formula C7H3F2NO B1297080 2,4-Difluorophenyl isocyanate CAS No. 59025-55-7

2,4-Difluorophenyl isocyanate

Cat. No.: B1297080
CAS No.: 59025-55-7
M. Wt: 155.1 g/mol
InChI Key: HNENEALJPWJWJY-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl isocyanate is an organic compound with the molecular formula C7H3F2NO. It is a colorless to almost colorless liquid with a pungent odor. This compound is known for its reactivity and is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated aromatic compounds and substituted aromatic amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenyl isocyanate is typically synthesized by reacting 2,4-difluoroaniline with phosgene or a phosgene equivalent. The reaction can be carried out under various conditions, including room temperature or with heating, and often requires the use of a catalyst to facilitate the reaction . The general reaction is as follows:

C6H3F2NH2+COCl2C6H3F2NCO+2HCl\text{C}_6\text{H}_3\text{F}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{NCO} + 2\text{HCl} C6​H3​F2​NH2​+COCl2​→C6​H3​F2​NCO+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment to handle phosgene safely and efficiently. The reaction is conducted in a closed system to prevent the release of toxic gases .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of ureas, carbamates, and thiocarbamates, which are important in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluorophenyl isocyanate is unique due to the presence of two fluorine atoms at the 2 and 4 positions on the aromatic ring. This substitution pattern enhances its reactivity and makes it a valuable intermediate in the synthesis of fluorinated compounds .

Properties

IUPAC Name

2,4-difluoro-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNENEALJPWJWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343928
Record name 2,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59025-55-7
Record name 2,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Difluorophenyl isocyanate in the synthesis of Teflubenzuron?

A1: this compound serves as a crucial building block in the synthesis of Teflubenzuron, a benzoylurea insecticide. [] The synthesis involves a two-step process. First, this compound reacts with 2,6-difluorobenzamide to form an intermediate compound. This intermediate is then further reacted to yield the final product, Teflubenzuron. [] This highlights the significance of this compound as a precursor in the production of this commercially important insecticide.

Q2: Can you provide an example of how this compound has been utilized in solid-phase synthesis?

A2: Researchers have employed this compound in the solid-phase synthesis of N,N-disubstituted S,N'-diarylisothioureas. [] Resin-bound 1,1-disubstituted-2-arylisothioureas were reacted with this compound, and subsequent cleavage from the resin yielded the desired N,N-disubstituted S,N'-diarylisothioureas. This methodology proved effective in producing these compounds with good yields and high purity. [] This demonstrates the utility of this compound as a versatile reagent in solid-phase organic synthesis.

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